molecular formula C9H6O3 B2524561 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione CAS No. 131977-61-2

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2524561
CAS No.: 131977-61-2
M. Wt: 162.144
InChI Key: BKBGCIJINOXJAF-UHFFFAOYSA-N
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Description

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione is a chemical compound with the molecular formula C9H6O3 . It is a derivative of indane, which is a colorless or white solid . This compound is particularly useful in the field of forensic identification of latent fingerprints .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 162.14 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be synthesized by self-condensation of indane-1,3-dione in basic conditions . Furthermore, it can be converted to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 207-208°C .

Safety and Hazards

The safety information for 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-hydroxyindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBGCIJINOXJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131977-61-2
Record name 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4 ml of 10N sulphuric acid were added to a suspension of 0.01 mol of 5-acetoxy-2-carbethoxy-3-hydroxy-1-indanone in 80 ml water. The reaction mixture was refluxed for 15 minutes. The insoluble substance was filtered when hot and the yellow precipitate formed after cooling was dried on suction pump, washed in ice water and dried.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
5-acetoxy-2-carbethoxy-3-hydroxy-1-indanone
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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